

Technical Guide: Spectroscopic Characterization of 6-Bromo-4-methylpyridin-3-ol

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Compound of Interest

Compound Name: 6-Bromo-4-methylpyridin-3-ol

CAS No.: 1256824-49-3

Cat. No.: B1379990

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Compound Identity & Significance

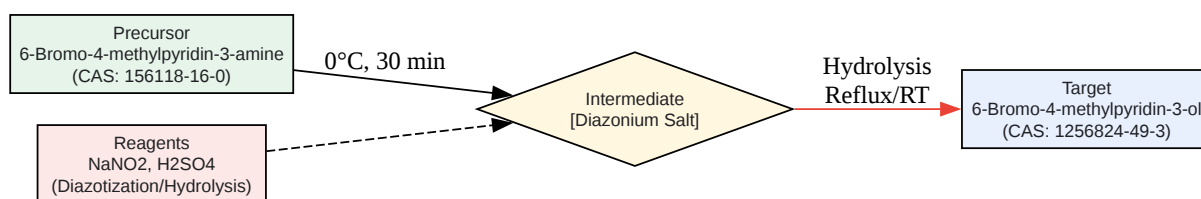
- IUPAC Name: **6-Bromo-4-methylpyridin-3-ol**[\[1\]](#)
- Synonyms: 2-Bromo-4-methyl-5-hydroxypyridine; 6-Bromo-4-methyl-3-pyridinol[\[1\]](#)
- CAS Number: 1256824-49-3[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula:
- Molecular Weight: 188.02 g/mol
- SMILES: Cc1cc(Br)nc(O)c1 (Canonicalization varies; structure is 3-hydroxy, 4-methyl, 6-bromo)[\[1\]](#)

Medicinal Relevance: This compound is a functionalized pyridine scaffold.[\[5\]](#)[\[6\]](#) The 3-hydroxyl group acts as a versatile handle for etherification (e.g., introducing fluorinated side chains for PET imaging), while the 6-bromo group allows for Suzuki-Miyaura coupling to extend the heteroaromatic core.[\[1\]](#)

Synthesis & Preparation Strategy

To ensure the spectroscopic data corresponds to high-purity material, the standard preparation route involves the diazotization of the amine precursor. This method is preferred over direct bromination of pyridinols to control regioselectivity.

Synthetic Workflow (DOT Diagram)



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Figure 1: Synthesis of **6-Bromo-4-methylpyridin-3-ol** via diazotization of the corresponding amine.

Spectroscopic Data Analysis[6]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Characterization relies on distinguishing the target alcohol from its amine precursor. The conversion of

to

significantly alters the chemical environment of the ortho-proton (H-2).[1]

1. Precursor Reference: 6-Bromo-4-methylpyridin-3-amine[1][7][8]

- Solvent:
- Frequency: 400 MHz[8][9][10][11]
- Data:
 - 7.78 (s, 1H, H-2): Deshielded singlet (alpha to N).

- 7.14 (s, 1H, H-5): Shielded singlet (beta to N, ortho to Br).
- 3.44 (br s, 2H, NH
): Exchangeable.
- 2.15 (s, 3H, CH
): Methyl group.

2. Target Compound: **6-Bromo-4-methylpyridin-3-ol**

The alcohol protons are best observed in polar aprotic solvents like DMSO-
to prevent rapid exchange.[1]

Position	Proton Type	Shift (ppm)	Multiplicity	Coupling ()	Structural Insight
OH	Hydroxyl	10.5 - 11.0	br s	-	Disappears with shake. Distinct from amine (). ^[6]
H-2	Aromatic	8.05 - 8.15	s	-	Alpha to N and OH. ^[1] Downfield shift vs. amine due to OH electronegativity.
H-5	Aromatic	7.40 - 7.50	s	-	Located between Me and Br. ^[1] Less affected by C-3 substitution. ^[1]
CH	Methyl	2.10 - 2.25	s	-	C-4 Methyl. ^[1] Consistent with precursor.

Note: Shifts are predicted based on substituent effects and analogous 3-hydroxypyridines.^[1] Experimental values may vary

ppm depending on concentration and water content.

B. Mass Spectrometry (MS)

Mass spectrometry provides the most rapid confirmation of the bromine incorporation due to its unique isotopic signature.

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode ().
- Isotopic Pattern: The presence of one Bromine atom (:) creates a characteristic "doublet" molecular ion.

Ion Species	m/z (Theoretical)	Relative Abundance	Interpretation
	187.97	100%	Base peak containing
	189.97	~98%	Isotope peak containing

Fragmentation Pathway (ESI-MS/MS):

- Loss of CO (28 Da): Typical for phenols/pyridines with OH (m/z ~160).
- Loss of Br (79/81 Da): Radical cleavage observed in high-energy collisions.[\[1\]](#)

C. Infrared (IR) Spectroscopy

IR is used primarily to confirm the conversion of the amine to the alcohol.

- O-H Stretch: Broad band at 3200–3400 cm (H-bonded). Key differentiator from the sharp N-H doublet of the precursor.

- C=N / C=C Ring Stretch: 1580–1600 cm

.[\[1\]](#)

- C-O Stretch: ~1250 cm

(Strong).

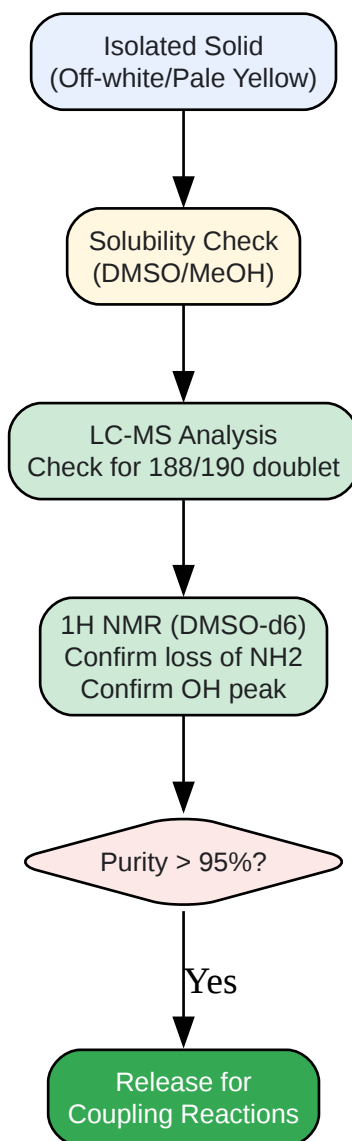
- C-Br Stretch: 600–700 cm

(Fingerprint region).[\[1\]](#)

Experimental Protocol: Quality Control

To validate the identity of a synthesized batch, follow this rapid QC workflow.

QC Workflow (DOT Diagram)



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Figure 2: Quality control decision tree for **6-Bromo-4-methylpyridin-3-ol**.

Protocol Steps:

- Sample Prep: Dissolve ~5 mg of solid in 0.6 mL DMSO-

.

- Acquisition: Run 16 scans for

H NMR.

- Validation:
 - Verify the integral ratio of Aromatic H : Methyl H is 2 : 3.
 - Confirm absence of broad singlet at 3.44 ppm (residual amine).[9]
 - Confirm 1:1 ratio of m/z 188 and 190 in MS.

References

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- Amine Precursor Characterization:6-Bromo-4-methylpyridin-3-amine NMR and MS Data. ChemicalBook.[12][13]
- Compound Properties:**6-Bromo-4-methylpyridin-3-ol** (CID 58092719).[1] PubChem.

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